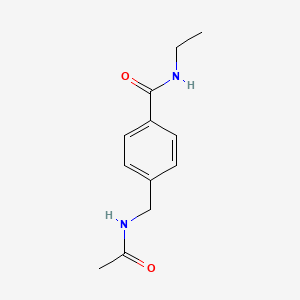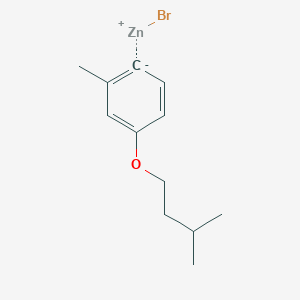![molecular formula C19H19N7O2 B14897929 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[74002,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine involves a multi-step process. One efficient method is a transition metal-free one-pot cascade synthesis. This method utilizes renewable levulinic acid as a starting material and involves tandem C–N and C–O bond formation reactions . The reaction conditions typically include the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols with triethylamine as a base in toluene at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes, such as the one-pot cascade synthesis, can be adapted for large-scale production. The use of renewable starting materials and environmentally benign reaction conditions are key considerations for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Applications De Recherche Scientifique
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique properties can be exploited in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
ethyl 8-oxo-2,3,7-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-5-carboxylate: Another compound with a related tricyclic framework.
Uniqueness
What sets 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine apart is its specific functional groups and the presence of a quinoline moiety. These features contribute to its unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C19H19N7O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine |
InChI |
InChI=1S/C19H19N7O2/c1-27-9-7-25-8-10-28-17-15(25)11-21-26-18(23-24-19(17)26)14-6-5-12-3-2-4-13(20)16(12)22-14/h2-6,11H,7-10,20H2,1H3 |
Clé InChI |
DQRKUCREDDXJQC-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5N)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




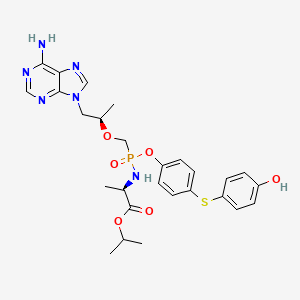




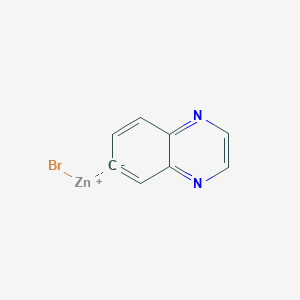
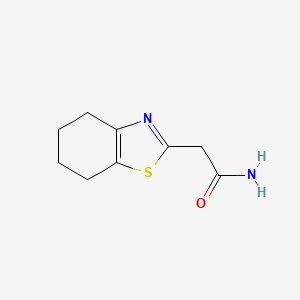

![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)

